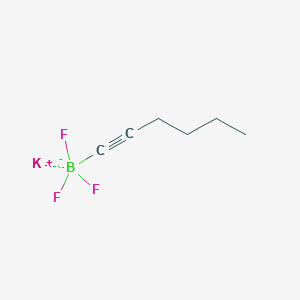
Potassium 1-hexynyltrifluoroborate
Descripción general
Descripción
Potassium 1-hexynyltrifluoroborate (C6H9BF3K) is an organoboron compound . It is widely used in organic chemistry as a synthetic intermediate.
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 1-alkynes with boron trifluoride diethyl etherate (BF3.OEt2), potassium carbonate (K2CO3) .Molecular Structure Analysis
The molecular structure of this compound consists of a hexynyl group (C#CCCCC) attached to a boron atom, which is further connected to three fluorine atoms and a potassium atom . The molecular weight is 188.04 g/mol .Chemical Reactions Analysis
This compound undergoes chemoselective amide-forming ligations with hydroxylamines . Under aqueous, acidic conditions these ligations can proceed rapidly .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline solid. It is soluble in polar solvents such as DMSO, DMF, and methanol. It has a melting point of 173-177 °C.Aplicaciones Científicas De Investigación
1. Use in Stereospecific Cross-Coupling
Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, which include compounds like potassium 1-hexynyltrifluoroborate, have been utilized in stereospecific cross-coupling reactions. These compounds are synthesized through copper-catalyzed diboration of aldehydes, followed by conversion to potassium 1-(hydroxy)alkyltrifluoroborates. They are used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides, enabling the production of protected secondary alcohols while avoiding the β-hydride elimination pathway. The use of a benzyl protecting group is crucial for stabilizing the diorganopalladium intermediate by coordination of the arene to the metal center, thus maintaining complete retention of stereochemistry (Molander & Wisniewski, 2012).
2. Asymmetric Conjugate Arylation
Potassium aryloxymethyltrifluoroborates, a category that includes this compound, are used in asymmetric conjugate arylation. They react with α,β-unsaturated carbonyl compounds in the presence of a chiral diene-rhodium catalyst, leading to high enantioselectivity and high yields. This reaction is believed to proceed through a 1,4-Rh shift from aryloxymethyl-Rh intermediate to 2-methoxyaryl-Rh, demonstrating the versatility and synthetic utility of these compounds in organic synthesis (Ming & Hayashi, 2016).
3. Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, potassium alkynyltrifluoroborates like this compound have been effectively used. These reactions involve the coupling of potassium alkynyltrifluoroborates with aryl halides or triflates, yielding moderate to excellent yields. The air- and moisture-stable nature of these potassium alkynyltrifluoroborates makes them particularly advantageous for applications in combinatorial chemistry, as they can be stored indefinitely without degradation (Molander, Katona, & Machrouhi, 2002).
Mecanismo De Acción
Target of Action
Potassium 1-hexynyltrifluoroborate is a type of organotrifluoroborate, which are known to be versatile reagents in organic synthesis . They are often used as catalysts in the synthesis of organic metal compounds, organic anions, and chelating ligands . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific synthesis reactions in which it is used. In general, organotrifluoroborates are involved in both carbon-carbon and carbon-heteroatom bond-forming processes . They have been used in a variety of synthetic methods development, including cross-coupling and other carbon-carbon bond-forming processes .
Pharmacokinetics
Like other organotrifluoroborates, it is expected to be stable and non-volatile, which could impact its bioavailability if it were to be used in a biological context .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the synthesis reactions it catalyzes. These can include organic metal compounds, organic anions, and chelating ligands .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is known that organotrifluoroborates can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . Therefore, the pH of the reaction environment can influence the rate of this hydrolysis and thus the efficacy of the compound’s action. Additionally, the compound’s stability may be affected by exposure to certain substances, such as oxidizing agents or acids .
Safety and Hazards
Direcciones Futuras
Potassium 1-hexynyltrifluoroborate is a versatile reagent used in organic synthesis. It is commonly used in the synthesis of organic metal compounds, organic anions, and chelating ligands . The future directions of this compound could involve its use in new synthetic methodologies and applications in medicinal chemistry and materials science.
Análisis Bioquímico
Biochemical Properties
Potassium 1-hexynyltrifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . These interactions often involve the formation of covalent bonds between the compound and the target biomolecules, facilitating the modification and study of proteins and other macromolecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor-associated macrophages, high potassium levels can shape macrophage polarization and influence their anti-tumor capacity . Although specific studies on this compound are limited, its role in modulating cellular functions through similar mechanisms is plausible.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and cellular behavior. For instance, potassium ions are known to play a crucial role in maintaining cellular homeostasis and signaling, which can be influenced by compounds like this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its long-term effects on cellular function need to be studied further . Degradation and stability studies are essential to understand how the compound behaves over extended periods and its potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of potassium compounds have been shown to influence various physiological processes, including enzyme activity and cellular metabolism . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for studying its activity and function within different cellular contexts.
Propiedades
IUPAC Name |
potassium;trifluoro(hex-1-ynyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWEDIHUKYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635601 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244301-59-5 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



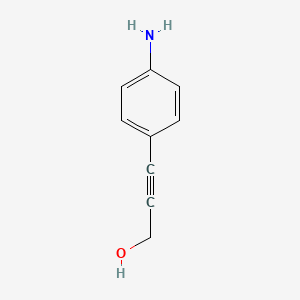


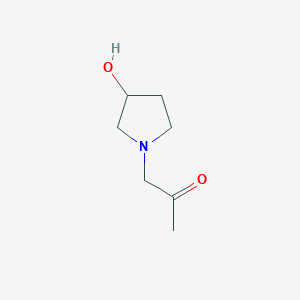

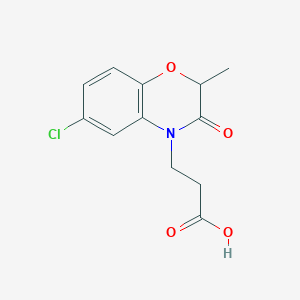
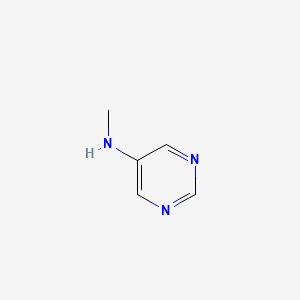
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)


![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)

